Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 379256-23-2
VCID: VC4308301
InChI: InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19)
SMILES: CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl
Molecular Formula: C16H22ClNO3S
Molecular Weight: 343.87

Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 379256-23-2

Cat. No.: VC4308301

Molecular Formula: C16H22ClNO3S

Molecular Weight: 343.87

* For research use only. Not for human or veterinary use.

Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 379256-23-2

Specification

CAS No. 379256-23-2
Molecular Formula C16H22ClNO3S
Molecular Weight 343.87
IUPAC Name methyl 6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key LEXHZPQATFJOEJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a partially hydrogenated benzothiophene system. The bicyclic structure consists of a benzene ring fused to a thiophene ring, with the thiophene moiety reduced to a tetrahydro state. Key substituents include:

  • A tert-butyl group at the 6-position of the tetrahydrobenzo ring, providing steric bulk and influencing conformational stability .

  • A chloroacetyl amino group at the 2-position, introducing electrophilic reactivity and hydrogen-bonding potential .

  • A methyl ester at the 3-position, which can serve as a hydrolyzable prodrug moiety or synthetic handle for further derivatization .

The IUPAC name, methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, systematically describes these substituents and their positions .

Spectral and Computational Characterization

While experimental spectral data (NMR, IR) for this specific compound remains unpublished, computational models predict key features:

  • ¹H NMR: Signals between δ 1.2–1.4 ppm for the tert-butyl group, δ 3.6–3.8 ppm for the methyl ester, and δ 4.1–4.3 ppm for the chloroacetyl methylene .

  • Mass Spectrometry: A molecular ion peak at m/z 343.87 corresponding to [C₁₆H₂₂ClNO₃S]⁺, with fragmentation patterns dominated by loss of the chloroacetyl group (-99 Da) and tert-butyl moiety (-57 Da) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂ClNO₃S
Molar Mass (g/mol)343.87
CAS Registry Number379256-23-2
SynonymAKOS B015576
Storage ConditionsAmbient temperatures

The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl and aromatic components. LogP calculations (ChemAxon) estimate a value of 3.2 ± 0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, retrosynthetic analysis suggests a multi-step sequence:

  • Core Formation: Cyclocondensation of cyclohexenone derivatives with sulfur sources to construct the tetrahydrobenzothiophene ring .

  • Esterification: Introduction of the methyl ester via Fischer esterification or Mitsunobu reaction .

  • Chloroacetylation: Amidation at the 2-position using chloroacetyl chloride under Schotten-Baumann conditions .

A critical challenge lies in regioselective functionalization—the tert-butyl group’s steric bulk necessitates careful control of reaction kinetics to avoid polysubstitution .

Purification and Quality Control

Supplier specifications (Avantor) indicate HPLC purity ≥98%, with residual solvents monitored via GC-MS . Chiral purity is presumed irrelevant given the absence of stereocenters in the reported structure .

Applications in Research

Medicinal Chemistry

Though direct biological data is scarce, structural analogs demonstrate:

  • Kinase Inhibition: The tetrahydrobenzothiophene scaffold shows affinity for ATP-binding pockets in kinases, with IC₅₀ values <100 nM in CDK2 and GSK-3β assays .

  • Antimicrobial Activity: Chloroacetyl derivatives exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli in preliminary screens .

Materials Science

The rigid, sulfur-containing framework has been explored in:

  • Liquid Crystals: Analogous compounds with alkyl chains form smectic phases at 120–150°C .

  • Polymer Additives: Thiophene esters act as radical scavengers, improving polypropylene’s thermal stability by 40–60°C .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
Methyl 2-amino-6-tert-butyl... Amino vs. chloroacetylHigher solubility (LogP 2.1)
Ethyl 6-methyl-2-[(phenylacetyl)... Phenyl vs. chloroacetylImproved kinase selectivity

The chloroacetyl group’s electronegativity enhances hydrogen-bonding capacity compared to cyano or phenyl analogs, potentially improving target engagement in enzyme inhibition .

Future Perspectives

Drug Discovery Opportunities

  • PROTAC Development: The chloroacetyl moiety could conjugate to E3 ligase ligands, enabling targeted protein degradation .

  • CNS Therapeutics: LogP values suggest blood-brain barrier penetration, positioning this scaffold for neurokinase inhibitor development .

Synthetic Challenges

  • Stereoselective Variants: Introducing chiral centers at the 4,5,6,7-positions could yield enantiomers with distinct pharmacological profiles .

  • Green Chemistry: Solvent-free mechanochemical synthesis remains unexplored but could reduce E-factor by 30–50% .

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